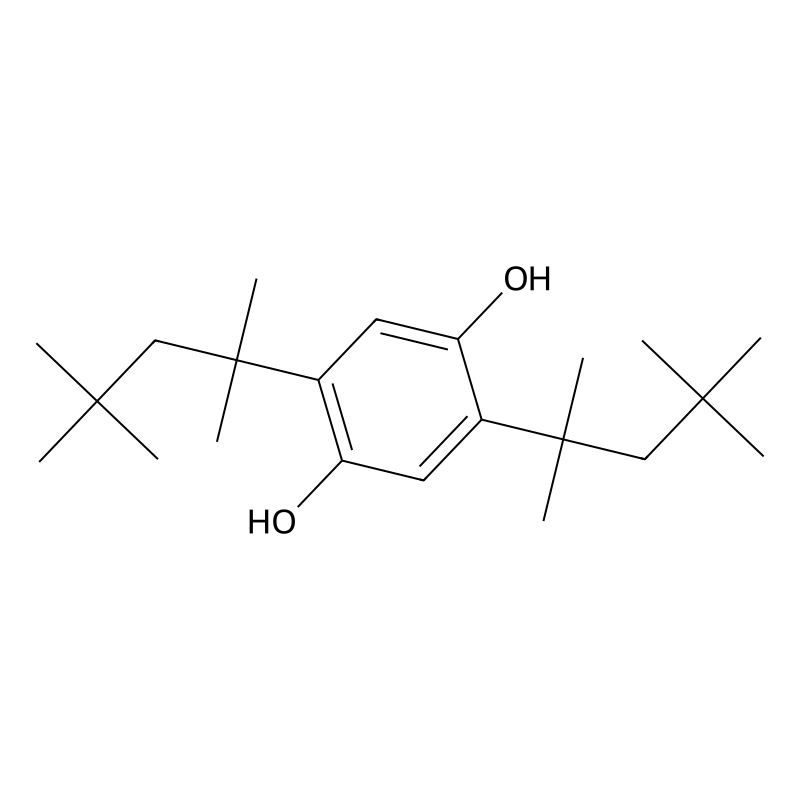

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant Research

TMHQ belongs to the class of compounds known as hydroquinones, which are well-documented for their antioxidant properties []. These properties allow them to scavenge free radicals, which can damage cells and contribute to various diseases. Research suggests that TMHQ may be useful in studying antioxidant mechanisms and their potential health benefits [].

Proteomics Research

Some vendors supply TMHQ as a research tool for proteomics []. Proteomics is the study of proteins within a cell, and researchers may utilize TMHQ for its potential role in protein precipitation or extraction during the proteomic workflow. However, more specific details about these applications are currently limited.

Material Science Research

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone is an organic compound characterized by its molecular formula and a molecular weight of approximately 334.54 g/mol. This compound is a derivative of hydroquinone, where the hydrogen atoms at positions 2 and 5 are substituted with bulky 1,1,3,3-tetramethylbutyl groups. Due to these modifications, it exhibits significant antioxidant properties, making it valuable in various industrial applications, particularly in polymer chemistry to prevent oxidative degradation.

- TMHQ is considered slightly toxic if swallowed [].

- It may cause skin irritation upon prolonged contact [].

- Although not highly flammable, TMHQ can decompose upon heating, releasing irritating fumes [].

Further Considerations

- While TMHQ is a widely used antioxidant, recent research suggests it may have some endocrine-disrupting effects. More research is needed to fully understand its potential health impacts.

- Oxidation: The hydroquinone moiety can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The compound can revert to its hydroquinone form using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The bulky substituents allow for electrophilic aromatic substitution reactions under acidic conditions.

These reactions result in the formation of various products including quinones and substituted hydroquinones depending on the specific conditions applied.

The biological activity of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone is primarily attributed to its antioxidant capabilities. It has been studied for its potential protective effects against oxidative stress in biological systems. The compound can scavenge free radicals and reactive oxygen species (ROS), thus preventing cellular damage associated with oxidative stress. This mechanism of action involves the donation of hydrogen atoms to neutralize free radicals, which is crucial in protecting cellular components such as lipids and DNA from oxidative damage.

The synthesis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone typically involves the alkylation of hydroquinone with 1,1,3,3-tetramethylbutyl chloride. This reaction is generally conducted in the presence of a base such as sodium hydroxide or potassium carbonate and is performed under reflux conditions in an organic solvent like toluene to ensure complete substitution at the 2 and 5 positions. In industrial settings, continuous flow reactors may be utilized to optimize yield and purity .

This compound has a wide range of applications:

- Polymer Chemistry: It acts as an antioxidant stabilizer in polymers and resins to prevent oxidative degradation.

- Biological Research: Investigated for its potential use in protecting cells from oxidative damage.

- Medical Research: Explored for therapeutic applications due to its antioxidant properties.

- Industrial

Research into the interaction studies of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone focuses on its ability to mitigate oxidative stress within biological systems. Studies indicate that it effectively scavenges free radicals and reduces oxidative damage in cellular environments. Its interactions with other compounds are also being explored for potential synergistic effects in enhancing antioxidant activity.

Several compounds share structural similarities with 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone:

- 2,5-Di-tert-butylhydroquinone: Similar structure but with tert-butyl groups instead of 1,1,3,3-tetramethylbutyl groups.

- 2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and industrial applications.

- 2,6-Di-tert-butylphenol: Known for its antioxidant activity in various industrial contexts.

- 2,5-Di-tert-amylhydroquinone: Contains tert-amyl groups instead of tert-butyl groups.

Uniqueness

The uniqueness of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone lies in its bulky substituents which provide steric hindrance that enhances stability and effectiveness as an antioxidant. This structural characteristic allows it to offer superior protection against oxidative degradation compared to other similar compounds.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 6 of 9 companies with hazard statement code(s):;

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

903-19-5

Wikipedia

General Manufacturing Information

1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)-: ACTIVE

1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)-: INACTIVE